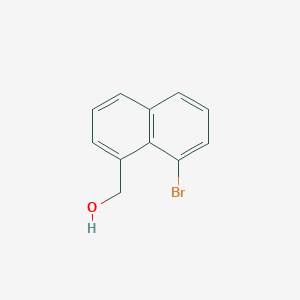

(8-Bromonaphthalen-1-yl)methanol

Description

Properties

IUPAC Name |

(8-bromonaphthalen-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEFAHWSHVJUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CO)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381619 | |

| Record name | (8-bromonaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14938-58-0 | |

| Record name | (8-bromonaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(8-Bromonaphthalen-1-yl)methanol: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical and chemical properties of (8-Bromonaphthalen-1-yl)methanol. It includes a summary of its key characteristics, a detailed experimental protocol for its synthesis, and an exploration of its reactivity and potential applications in research and development.

Core Physical and Chemical Properties

This compound is a brominated aromatic alcohol with a naphthalene backbone.[1][2] Its structure lends itself to a variety of chemical transformations, making it a valuable intermediate in organic synthesis.[3] The following tables summarize its key physical and chemical properties.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 8-Bromo-1-naphthalenemethanol, (8-Bromo-1-naphthyl)methanol | [3] |

| CAS Number | 14938-58-0 | [2][4] |

| Molecular Formula | C₁₁H₉BrO | [2][4] |

| Molecular Weight | 237.10 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | [5] |

| Melting Point | Not available | |

| Boiling Point | 380.0 ± 17.0 °C (Predicted) | [5] |

| Solubility | Not available | |

| pKa | 13.95 ± 0.10 (Predicted) | [5] |

Table 2: Spectroscopic and Computational Data for this compound

| Data Type | Details | Source(s) |

| InChI | InChI=1S/C11H9BrO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6,13H,7H2 | [6] |

| InChIKey | CBEFAHWSHVJUKE-UHFFFAOYSA-N | [2][6] |

| SMILES | C1=CC2=C(C(=C1)CO)C(=CC=C2)Br | [6] |

| Predicted XlogP | 3.0 | [6] |

| Predicted Collision Cross Section ([M+H]⁺) | 142.8 Ų | [6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the reduction of its corresponding carboxylic acid, 8-bromo-1-naphthoic acid. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent widely used for the conversion of carboxylic acids and esters to primary alcohols.[7][8]

Reaction Scheme:

Materials:

-

8-Bromo-1-naphthoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 8-bromo-1-naphthoic acid in anhydrous THF under a nitrogen atmosphere.

-

Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Carefully and portion-wise, add lithium aluminum hydride to the stirred suspension. Caution: LiAlH₄ reacts violently with water and protic solvents. Handle with extreme care.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture at room temperature or gently reflux until the starting material is consumed (monitor by TLC).

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water dropwise to quench the excess LiAlH₄, followed by the addition of 15% aqueous NaOH, and then more water. Caution: This is a highly exothermic process that generates hydrogen gas. A granular precipitate should form.

-

Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or THF.

-

Extraction: Transfer the filtrate to a separatory funnel. If two phases are not present, add water. Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Reactivity and Potential Applications

This compound is a versatile building block in organic synthesis, primarily due to the presence of the hydroxyl and bromo functional groups on the rigid naphthalene scaffold.

Key Reactions:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 8-bromonaphthalene-1-carbaldehyde, using standard oxidizing agents (e.g., PCC, Swern oxidation). This aldehyde is a precursor for various other naphthalene derivatives.[3]

-

Substitution: The bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

-

Derivatization of the Hydroxyl Group: The hydroxyl group can be converted into other functional groups, such as ethers, esters, or halides, enabling further synthetic manipulations.

Potential Applications:

-

Pharmaceutical and Agrochemical Synthesis: As a key intermediate, this compound can be used in the synthesis of more complex molecules with potential biological activity. Brominated aromatic compounds are common precursors in drug discovery programs.

-

Materials Science: Naphthalene derivatives are utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The functional groups on this compound allow for its incorporation into larger conjugated systems.

Below is a diagram illustrating the relationship of this compound with its precursor and a potential downstream product.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This guide is intended to provide a technical overview for research purposes. All experimental work should be conducted by trained professionals in a suitable laboratory setting.

References

- 1. 8-Bromonaphthalen-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 14938-58-0 [matrix-fine-chemicals.com]

- 3. molbase.com [molbase.com]

- 4. (8-BROMO-NAPHTHALEN-1-YL)-METHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. One moment, please... [chemistrysteps.com]

- 6. PubChemLite - this compound (C11H9BrO) [pubchemlite.lcsb.uni.lu]

- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

In-Depth Technical Guide: (8-Bromonaphthalen-1-yl)methanol (CAS 14938-58-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-Bromonaphthalen-1-yl)methanol, with CAS number 14938-58-0, is a peri-substituted naphthalene derivative. The unique steric and electronic environment created by the proximity of the bromo and methanolic functional groups at the 1 and 8 positions of the naphthalene core makes it a valuable building block in synthetic organic chemistry. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on data relevant to research and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 14938-58-0 | [1][2] |

| Molecular Formula | C₁₁H₉BrO | [1][2] |

| Molecular Weight | 237.096 g/mol | [1][2] |

| Melting Point | 89 °C | [3] |

| Boiling Point | 374.6 °C at 760 mmHg | [3] |

| Density | 1.533 g/cm³ | |

| pKa | 13.97 ± 0.10 (Predicted) | |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. Insoluble in water. | [5] |

Identifiers:

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 1-Bromo-8-(hydroxymethyl)naphthalene, 8-Bromo-1-naphthalenemethanol | |

| InChI | InChI=1S/C11H9BrO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6,13H,7H2 | [1] |

| InChIKey | CBEFAHWSHVJUKE-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC2=C(C(=C1)CO)C(=CC=C2)Br | [1] |

Synthesis

This compound is typically synthesized from commercially available 8-bromo-1-naphthoic acid. The most common method involves the reduction of the carboxylic acid functional group.

Experimental Protocol: Reduction of 8-Bromo-1-naphthoic Acid

This protocol is based on established procedures for the reduction of carboxylic acids to alcohols using lithium aluminum hydride (LiAlH₄).[6][7]

Materials:

-

8-Bromo-1-naphthoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of lithium aluminum hydride (a slight molar excess, e.g., 1.2 equivalents) in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

-

Addition of Carboxylic Acid: 8-Bromo-1-naphthoic acid (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by thin-layer chromatography, TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling the flask in an ice bath. Alternatively, ethyl acetate can be added slowly to quench the excess LiAlH₄.

-

Work-up: The resulting suspension is filtered, and the solid is washed with diethyl ether. The combined organic filtrates are washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for this compound.

Spectral Data

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-H | 7.2 - 8.2 | m |

| -CH₂- | ~4.8 | s |

| -OH | Variable | br s |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-Br | ~120 |

| Ar-C | 125 - 135 |

| C-CH₂OH | ~138 |

| -CH₂OH | ~65 |

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules due to the presence of two reactive sites: the hydroxyl group and the bromo substituent.

Drug Development

Naphthalene derivatives are a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[8][9] The unique peri-substitution pattern of this compound can be exploited to create sterically constrained molecules with specific three-dimensional conformations, which can be crucial for binding to biological targets. The bromo group can be functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents, while the hydroxyl group can be oxidized to an aldehyde or converted to other functional groups.

Potential Signaling Pathway Involvement:

While no direct studies link this compound to specific signaling pathways, its derivatives could potentially be designed to target various pathways implicated in diseases. For instance, naphthalene-based compounds have been investigated as inhibitors of protein kinases, which are key components of many signaling cascades. The general approach would involve using this compound as a scaffold to build molecules that can interact with the ATP-binding site or allosteric sites of a target kinase.

Caption: A generalized workflow for drug discovery using the title compound.

Material Science

Peri-substituted naphthalenes are of significant interest in material science due to their unique photophysical and electronic properties.[10] The rigid naphthalene core and the steric strain induced by the 1,8-substituents can lead to materials with interesting conformational and packing properties in the solid state.

This compound can be used as a monomer or a precursor to monomers for the synthesis of novel polymers with tailored properties. For example, it could be incorporated into polyesters or polyethers. Furthermore, the naphthalene core is a known chromophore, and derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. The bromo substituent provides a convenient handle for further elaboration of the aromatic system to tune its electronic properties.

Experimental Workflow in Material Science:

Caption: Workflow for material science applications of the title compound.

Safety Information

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For more detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both drug discovery and material science. Its unique peri-substitution pattern offers opportunities for the synthesis of novel, sterically constrained molecules with tailored properties. While detailed experimental data for this specific compound is somewhat limited in the public domain, the information provided in this guide, based on analogous structures and general chemical principles, serves as a solid foundation for researchers and scientists working with this compound. Further research into the synthesis, characterization, and applications of this compound is warranted to fully explore its potential.

References

- 1. Peri-naphthalenes - Wikipedia [en.wikipedia.org]

- 2. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 8-bromo-1-naphthalenemethanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 8-bromo-1-naphthalenemethanol, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a consolidated resource for the structural elucidation of this compound through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Due to the limited availability of direct experimental spectra for 8-bromo-1-naphthalenemethanol in public databases, this guide presents a combination of predicted data and experimental data from structurally analogous compounds. This approach provides a reliable framework for the identification and characterization of 8-bromo-1-naphthalenemethanol.

Molecular Structure and Properties

-

IUPAC Name: (8-Bromo-1-naphthalenyl)methanol

-

CAS Number: 14938-58-0

-

Molecular Formula: C₁₁H₉BrO

-

Molecular Weight: 237.09 g/mol

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 8-bromo-1-naphthalenemethanol. These predictions are based on established computational models and are expected to be in close agreement with experimental values.

Table 1: Predicted ¹H NMR Spectral Data for 8-bromo-1-naphthalenemethanol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0 | Singlet | 2H | -CH₂OH |

| ~7.2-8.2 | Multiplet | 6H | Ar-H |

| ~4.5 | Broad Singlet | 1H | -OH |

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data for 8-bromo-1-naphthalenemethanol

| Chemical Shift (δ, ppm) | Assignment |

| ~65 | -CH₂OH |

| ~120-135 | Aromatic Carbons |

Predicted in CDCl₃

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectral Data

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands expected for 8-bromo-1-naphthalenemethanol are listed below.

Table 3: Expected IR Absorption Bands for 8-bromo-1-naphthalenemethanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (alcohol) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2920 | Medium | C-H stretch (aliphatic) |

| ~1600, 1500, 1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~750-800 | Strong | C-Br stretch |

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is as follows:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 8-bromo-1-naphthalenemethanol, the presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak.

Table 4: Expected Mass Spectrometry Data for 8-bromo-1-naphthalenemethanol

| m/z | Relative Abundance | Assignment |

| 236 | ~100% | [M]⁺ (with ⁷⁹Br) |

| 238 | ~98% | [M]⁺ (with ⁸¹Br) |

| 207/209 | Variable | [M-CH₂OH]⁺ |

| 127 | Variable | [M-Br-CO]⁺ |

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a relevant mass range. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of 8-bromo-1-naphthalenemethanol using the discussed spectral techniques.

Caption: Workflow for the structural elucidation of 8-bromo-1-naphthalenemethanol.

This guide serves as a foundational resource for the spectral characterization of 8-bromo-1-naphthalenemethanol. While predicted data offers a strong basis for identification, experimental verification remains the gold standard. Researchers are encouraged to use this information in conjunction with their own analytical data for definitive structural confirmation.

Solubility profile of (8-Bromonaphthalen-1-yl)methanol in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility profile of (8-Bromonaphthalen-1-yl)methanol in a variety of common laboratory solvents. Due to the lack of publicly available quantitative solubility data for this compound, this guide leverages the fundamental principle of "like dissolves like" to predict its solubility based on its molecular structure. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data. This document is intended to serve as a valuable resource for scientists and researchers working with this compound, aiding in solvent selection for synthesis, purification, and formulation development.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₁₁H₉BrO. Its structure consists of a naphthalene ring system substituted with a bromine atom and a hydroxymethyl group. The presence of both a large, non-polar naphthalene core and a polar hydroxyl group imparts a degree of amphiphilicity to the molecule, influencing its solubility in different solvents. Understanding the solubility of this compound is critical for its application in various research and development activities, including organic synthesis, medicinal chemistry, and materials science.

Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. The "like dissolves like" rule is a guiding principle that states that substances with similar polarities are more likely to be soluble in one another.[1][2][3]

This compound possesses a large, non-polar naphthalene ring and a polar methanol group. The bulky, non-polar naphthalene portion is expected to dominate the molecule's overall character, suggesting a preference for non-polar or moderately polar solvents. The polar hydroxyl group, however, can participate in hydrogen bonding, which may afford some solubility in polar protic solvents.

Based on this structural analysis, a predicted solubility profile in common laboratory solvents is presented in Table 1.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane | High | The non-polar nature of hexane will readily solvate the large non-polar naphthalene ring of the solute. |

| Toluene | High | Similar to hexane, the aromatic and non-polar character of toluene will effectively dissolve the solute. | |

| Diethyl Ether | Moderate to High | The ether's slight polarity may interact with the hydroxyl group, while its non-polar character solvates the naphthalene ring. | |

| Dichloromethane | Moderate to High | The moderate polarity of dichloromethane should provide a good balance for solvating both the polar and non-polar regions of the molecule. | |

| Polar Aprotic | Acetone | Moderate | The polarity of acetone can interact with the hydroxyl group, but the large non-polar part may limit high solubility. |

| Acetonitrile | Low to Moderate | Acetonitrile is more polar than acetone and may be less effective at solvating the non-polar naphthalene core. | |

| Dimethylformamide (DMF) | Moderate | DMF is a strong polar aprotic solvent that may offer moderate solubility due to its ability to interact with the hydroxyl group. | |

| Dimethyl Sulfoxide (DMSO) | Moderate | Similar to DMF, DMSO is a highly polar aprotic solvent that may provide moderate solubility. | |

| Polar Protic | Methanol | Moderate | The hydroxyl group of methanol can hydrogen bond with the solute's hydroxyl group, and its small alkyl chain is less disruptive to the solvation of the naphthalene ring compared to water. |

| Ethanol | Moderate | Similar to methanol, ethanol can engage in hydrogen bonding, but its slightly larger non-polar character may enhance solubility. | |

| Water | Very Low | The high polarity and strong hydrogen bonding network of water will not effectively solvate the large, non-polar naphthalene ring, leading to very low solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an experimental determination is necessary. The equilibrium solubility (or shake-flask) method is a widely accepted and reliable technique.

Objective: To determine the quantitative solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent of interest

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The excess solid should be clearly visible.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or rotator within a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The concentration of the solute in the solution should be constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Signaling Pathway Information

Currently, there is no publicly available information regarding any signaling pathways associated with this compound.

Conclusion

This technical guide provides a predicted solubility profile of this compound based on its chemical structure and the "like dissolves like" principle. While this serves as a useful starting point, it is imperative for researchers to perform experimental determinations to obtain accurate quantitative solubility data. The provided experimental protocol for the equilibrium solubility method offers a reliable approach for this purpose. The information contained herein is intended to facilitate the effective use of this compound in various scientific applications.

References

A Comprehensive Technical Guide to the Synthesis of Brominated Naphthalenes

Introduction: Brominated naphthalenes are a critical class of aromatic compounds that serve as versatile intermediates in a wide array of applications, including the synthesis of pharmaceuticals, agrochemicals, liquid crystals, and advanced materials. Their utility stems from the reactivity of the carbon-bromine bond, which allows for further functionalization through various cross-coupling reactions. The regiochemistry of bromination on the naphthalene ring system is a key consideration, as the position of the bromine substituent profoundly influences the properties and subsequent reactivity of the molecule. This technical guide provides an in-depth review of the primary synthetic methodologies for preparing brominated naphthalenes, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of brominated naphthalenes is predominantly achieved through two main routes: direct electrophilic aromatic substitution and the Sandmeyer reaction. The choice of method depends on factors such as the desired isomer, the availability of starting materials, scale, and the required purity of the final product.[1]

Direct Electrophilic Bromination

Direct bromination is the most straightforward method for introducing a bromine atom onto the naphthalene ring.[2] Naphthalene is more reactive than benzene towards electrophilic substitution, and the reaction typically proceeds under milder conditions.[3]

Mechanism and Regioselectivity: The reaction follows the general mechanism of electrophilic aromatic substitution (EAS), involving the attack of an electrophile (Br⁺) on the π-electron system of the naphthalene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[3][4] Subsequent deprotonation restores the aromaticity, yielding the brominated product.

Substitution on naphthalene preferentially occurs at the C1 (α) position over the C2 (β) position.[3] This is because the arenium ion formed by attack at the α-position is more stable, with more resonance structures that preserve the aromaticity of the second ring.[3][5] However, reaction conditions can influence this selectivity. High temperatures can favor the formation of the thermodynamically more stable 2-bromonaphthalene.[6][7]

Brominating Agents and Conditions:

-

Molecular Bromine (Br₂): This is the most common and traditional reagent, often used in a solvent like carbon tetrachloride (CCl₄) or dichloromethane (DCM).[2][8] The reaction can be performed at room temperature or under reflux.[2][9]

-

N-Bromosuccinimide (NBS): A safer and easier-to-handle alternative to liquid bromine, NBS provides good yields and regioselectivity, particularly when used in acetonitrile.[2]

-

Hydrogen Peroxide and Hydrobromic Acid (H₂O₂/HBr): This combination offers a greener alternative, with patented methods reporting very high yields.[2]

-

Solid Catalysts: The use of solid acid catalysts like montmorillonite KSF clay or Synclyst 13 can significantly influence regioselectivity in the synthesis of dibromonaphthalenes.[9] For instance, Synclyst 13 favors the formation of 1,4-dibromonaphthalene, while KSF clay can be used to obtain a predominance of the 1,5-isomer.[9]

Sandmeyer Reaction

The Sandmeyer reaction provides an alternative and highly selective route to aryl halides, including bromonaphthalenes.[10][11] This method starts with an aromatic amine, which is converted into a diazonium salt that is subsequently displaced by a bromide ion using a copper(I) bromide catalyst.[2][11]

Mechanism and Key Features: The reaction proceeds in two main stages:

-

Diazotization: The starting aminonaphthalene is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a diazonium salt.[1][2] Strict temperature control is crucial to prevent the premature decomposition of the unstable diazonium salt.[2]

-

Displacement: The cold diazonium salt solution is added to a solution of copper(I) bromide.[2] The copper(I) catalyst facilitates a single-electron transfer, leading to the formation of an aryl radical, nitrogen gas, and a copper(II) species. The aryl radical then reacts to yield the final bromonaphthalene.[10]

The primary advantage of the Sandmeyer reaction is its high selectivity, which is dictated by the position of the amino group on the starting material.[2] While it is a multi-step process and the starting 1-aminonaphthalene is more expensive than naphthalene, it is an excellent choice for laboratory-scale preparations where high purity is paramount.[1]

Quantitative Data on Bromination Reactions

The efficiency and outcome of naphthalene bromination are highly dependent on the chosen method and reaction conditions. The following tables summarize quantitative data from various reported syntheses.

Table 1: Synthesis of Monobromonaphthalenes

| Method | Brominating Agent | Solvent | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| Direct Bromination | Br₂ | CCl₄ | Reflux, 12-15 hours | 72-75% | [2][8] |

| Direct Bromination | H₂O₂ / HBr | Not specified | Not specified | up to 95% | [2] |

| Direct Bromination | NBS | Acetonitrile | Not specified | Good yields | [2] |

| Sandmeyer Reaction | NaNO₂, HBr, CuBr | Water/Acid | 0-5 °C, then heat | Good to Excellent |[2] |

Table 2: Synthesis of Dibromonaphthalenes

| Starting Material | Brominating Agent | Catalyst/Solvent | Major Product(s) | Yield(s) | Reference(s) |

|---|---|---|---|---|---|

| Naphthalene | Br₂ (excess) | DCM | 1,4-DBN & 1,5-DBN | - | [6] |

| Naphthalene | Br₂ | Synclyst 13 / DCM | 1,4-Dibromonaphthalene | 91% | [12] |

| Naphthalene | Br₂ | KSF Clay / DCM | 1,5-Dibromonaphthalene | 40% (after cryst.) | [12] |

| 1-Bromonaphthalene | Br₂ (1.5 equiv) | Not specified | 1,4-DBN & 1,5-DBN | 73% & 21% | [9] |

| Naphthalene | Photobromination then Dehydrobromination | CCl₄ then t-BuOK | 1,3-Dibromonaphthalene | 88% |[13] |

Table 3: Synthesis of Polybrominated Naphthalenes

| Molar Equivalents of Br₂ | Catalyst | Major Product(s) | Yield(s) | Reference(s) |

|---|---|---|---|---|

| 3 | KSF Clay | 1,4,6-Tribromonaphthalene | 66% (50% isolated) | [12][14] |

| 3 | KSF Clay | 1,4-Dibromonaphthalene | 8% | [12][14] |

| 3 | KSF Clay | 1,5-Dibromonaphthalene | 10% | [12][14] |

| 4 | KSF Clay | 1,2,4,6-Tetrabromonaphthalene | 92% (70% isolated) | [12][14] |

| 4 | KSF Clay | 1,3,5,7-Tetrabromonaphthalene | 5% (4% isolated) |[12][14] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Bromonaphthalene via Direct Bromination

This procedure is adapted from a standard laboratory method for the monobromination of naphthalene.[6][8]

-

Materials: Naphthalene, Bromine, Carbon Tetrachloride (CCl₄), Sodium Hydroxide (NaOH).

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve naphthalene (e.g., 512 g, 4 moles) in carbon tetrachloride (275 g).

-

Heat the mixture to a gentle reflux on a steam bath.

-

Slowly add a solution of bromine (e.g., 707 g, 4.4 moles) in a small amount of CCl₄ from the dropping funnel. Control the addition rate to maintain a gentle reflux and minimize the escape of HBr gas. The addition may take 12-15 hours.

-

After the addition is complete, continue refluxing with stirring until the evolution of HBr gas ceases (approx. 6 hours).

-

Remove the CCl₄ by distillation under reduced pressure.

-

Add powdered sodium hydroxide (20-30 g) to the residue and stir at 90-100 °C for four hours to neutralize any remaining acid and react with excess bromine.

-

Purify the crude product by vacuum distillation. Collect the main fraction of 1-bromonaphthalene at 132–135 °C/12 mm Hg. Unreacted naphthalene can be removed from the forerun by chilling and filtration.

-

Protocol 2: Synthesis of 1-Bromonaphthalene via Sandmeyer Reaction

This protocol outlines the general steps for the Sandmeyer reaction starting from 1-aminonaphthalene.[2]

-

Materials: 1-Aminonaphthalene, Sodium Nitrite (NaNO₂), concentrated Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr), Diethyl Ether.

-

Procedure:

-

Part A (Diazotization):

-

Prepare a solution of 1-aminonaphthalene in concentrated hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C. Stir continuously until diazotization is complete.

-

-

Part B (Sandmeyer Reaction):

-

In a separate flask, dissolve copper(I) bromide in concentrated hydrobromic acid.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then gently heat on a water bath until the evolution of nitrogen gas stops.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the crude 1-bromonaphthalene with diethyl ether.

-

Wash the organic extract sequentially with water, dilute sodium hydroxide solution, and finally with water again.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation.

-

Purify the product by vacuum distillation.

-

-

Protocol 3: Synthesis of 1,4,6-Tribromonaphthalene

This protocol is based on the clay-catalyzed polybromination of naphthalene.[12][14]

-

Materials: Naphthalene, Bromine, Calcined Montmorillonite KSF clay, Dichloromethane (DCM), Sodium Metabisulfite solution.

-

Procedure:

-

In a flask, prepare a stirred mixture of naphthalene (1 equivalent, e.g., 7.64 mmol) and calcined KSF clay (e.g., 4.0 g) in dichloromethane (50 mL).

-

Slowly add a solution of bromine (3 equivalents, e.g., 22.92 mmol) in dichloromethane (10 mL) to the stirred mixture.

-

Stir the mixture in the dark at room temperature (25 °C) for the desired reaction time.

-

Quench the reaction by adding an aqueous solution of sodium metabisulfite to destroy excess bromine.

-

Separate the organic layer, wash with water, and dry over an anhydrous drying agent.

-

Filter to remove the clay and drying agent, and remove the solvent under reduced pressure.

-

The crude product, containing 1,4,6-tribromonaphthalene (66%), 1,4-dibromonaphthalene (8%), and 1,5-dibromonaphthalene (10%), can be purified by crystallization to yield pure 1,4,6-tribromonaphthalene.

-

Mechanistic Pathways and Process Diagrams

Visualizing the reaction mechanisms and experimental workflows can aid in understanding and executing the synthesis of brominated naphthalenes.

Caption: Mechanism of Electrophilic Bromination on Naphthalene.

Caption: Pathway of the Sandmeyer Reaction for Bromonaphthalene Synthesis.

Caption: General Experimental Workflow for Direct Bromination.

Caption: Decision Flowchart for Selecting a Synthesis Method.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Electrophilic Aromatic Substitution Reaction for Naphthalene Explain the.. [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Bromination of Naphthalene. Preparation of 1,3-Dibromonaphthalene - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 14. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 8-bromo-1-naphthylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 8-bromo-1-naphthylmethanol. This bifunctional molecule, featuring a primary alcohol and an aryl bromide on a naphthalene scaffold, serves as a versatile building block in organic synthesis. The unique 1,8-substitution pattern, known as the peri-position, introduces steric interactions that influence its conformational behavior and reactivity. This document outlines its known characteristics, potential synthetic utility, and detailed protocols for its synthesis and key transformations, making it a valuable resource for professionals in chemical research and drug development.

Chemical and Physical Properties

While extensive experimental data for 8-bromo-1-naphthylmethanol is not widely published, its properties can be reliably inferred from available data and analogous compounds. The key physical and chemical identifiers are summarized below.

| Property | Value | Source |

| CAS Number | 14938-58-0 | [1][2] |

| Molecular Formula | C₁₁H₉BrO | [1] |

| Molecular Weight | 237.10 g/mol | [1] |

| IUPAC Name | (8-bromonaphthalen-1-yl)methanol | [3] |

| Synonyms | 1-Bromo-8-hydroxymethylnaphthalene, 8-bromo-1-naphthalenemethanol | [4][5] |

| Predicted pKa | 13.97 ± 0.10 | [1] |

| Appearance | Solid (inferred from analogs) | |

| Melting Point | Not reported. For comparison, 1-naphthylmethanol melts at 61-63 °C. | |

| Boiling Point | Not reported. For comparison, 1-naphthylmethanol boils at 301 °C. |

Synthesis of 8-bromo-1-naphthylmethanol

The most direct route to 8-bromo-1-naphthylmethanol is through the reduction of a corresponding carbonyl compound, such as an aldehyde, ester, or carboxylic acid. A reliable method can be adapted from the synthesis of the analogous iodo-compound, (8-iodo-1-naphthyl)methanol, which is prepared by the reduction of methyl 8-iodo-1-naphthoate using diisobutylaluminium hydride (DIBAL-H)[6].

Caption: General workflow for the synthesis of 8-bromo-1-naphthylmethanol.

Experimental Protocol: Reduction of Methyl 8-bromo-1-naphthoate

This protocol is adapted from a procedure for a closely related substrate[6].

-

Reaction Setup: Dissolve methyl 8-bromo-1-naphthoate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add a solution of diisobutylaluminium hydride (DIBAL-H, 1.0 M in THF, 2.0-2.2 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, cool the mixture back to 0 °C. Slowly and carefully quench the reaction by adding a 15% aqueous solution of citric acid or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers form.

-

Extraction and Purification: Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield pure 8-bromo-1-naphthylmethanol.

Chemical Reactivity and Synthetic Applications

8-bromo-1-naphthylmethanol possesses two primary reactive sites: the primary alcohol at the C1 position and the aryl bromide at the C8 position. This dual functionality allows for sequential or orthogonal synthetic modifications.

Caption: Key reactivity pathways for 8-bromo-1-naphthylmethanol.

Reactions of the Hydroxymethyl Group

The primary alcohol is susceptible to standard transformations:

-

Oxidation: The alcohol can be oxidized to the corresponding aldehyde, 8-bromonaphthalene-1-carbaldehyde, using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to prevent over-oxidation to the carboxylic acid.

-

Esterification and Etherification: Standard protocols can be employed to form esters and ethers, which can serve as protecting groups or introduce new functionalities.

Reactions of the Aryl Bromide Group

The carbon-bromine bond is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is well-established for various bromonaphthalene derivatives[7][8][9].

The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds between aryl halides and boronic acids or esters. This reaction can be used to synthesize 8-aryl-1-naphthylmethanol derivatives, which are common scaffolds in materials science and medicinal chemistry[7].

Representative Experimental Protocol: Suzuki-Miyaura Coupling [7][8]

-

Reaction Setup: To a flame-dried Schlenk flask, add 8-bromo-1-naphthylmethanol (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv).

-

Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water, dioxane/water). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15–20 minutes.

-

Reaction: Heat the mixture to the required temperature (typically 80–110 °C) and stir vigorously for 12–24 hours, monitoring by TLC.

-

Workup and Purification: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to 8-alkynyl-1-naphthylmethanol derivatives. These products are valuable intermediates for further transformations or as components in conjugated materials[10][11][12].

Representative Experimental Protocol: Sonogashira Coupling [10]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 8-bromo-1-naphthylmethanol (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in an anhydrous amine solvent such as triethylamine or a mixture of toluene and an amine.

-

Addition of Alkyne: Add the terminal alkyne (1.1–1.5 equiv) to the mixture.

-

Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until completion (monitored by TLC).

-

Workup and Purification: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine to remove the copper co-catalyst and amine salts. Dry the organic layer, concentrate, and purify the residue by column chromatography.

Applications in Drug Development and Materials Science

The naphthalene core is a privileged structure in medicinal chemistry, and the ability to functionalize it at two distinct positions makes 8-bromo-1-naphthylmethanol a valuable starting material. The aryl- and alkynyl-naphthalene motifs generated from this precursor are present in various biologically active molecules and advanced materials. The peri-substitution can also be exploited to create unique chiral ligands or molecular switches where the proximity of the two functional groups imparts specific conformational or electronic properties[6].

References

- 1. Page loading... [guidechem.com]

- 2. (8-BROMO-1-NAPHTHYL)METHANOL | 14938-58-0 [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound price & availability - MOLBASE [molbase.com]

- 5. CAS # 14938-58-0, 8-Bromo-1-Naphthalenemethanol: more information. [ww.chemblink.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis and Identification of (8-Bromonaphthalen-1-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis and identification of the organic compound (8-Bromonaphthalen-1-yl)methanol. This document details the fundamental spectroscopic data, experimental protocols, and a logical workflow for the characterization of this compound, which is of interest in synthetic chemistry and drug development.

Core Spectroscopic Data

The definitive identification of this compound, with the chemical formula C₁₁H₉BrO and a molecular weight of approximately 237.10 g/mol , relies on a combination of spectroscopic techniques.[1][2][3] The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Assignment |

| Data not available in search results |

Note: Specific experimental spectroscopic data for this compound was not available in the conducted search. The tables are structured for the inclusion of such data when obtained.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of this compound. The following protocols are standard procedures for obtaining high-quality spectroscopic data for this type of aromatic alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one that dissolves the compound well and has minimal overlapping signals with the analyte. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: Approximately -2 to 12 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer with a carbon probe.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: Approximately 0 to 200 ppm.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane or acetone). Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrument: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Typically provides extensive fragmentation patterns useful for structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It often produces the protonated molecule [M+H]⁺ or other adducts.

-

-

Parameters: The specific parameters (e.g., ionization energy, mass range, and scan speed) will depend on the instrument and the chosen ionization method.

Logical Workflow for Spectroscopic Identification

The systematic identification of this compound involves a logical progression of spectroscopic analyses. The following diagram illustrates this workflow, from initial sample preparation to the final confirmation of the chemical structure.

Caption: Spectroscopic analysis and identification workflow.

References

Methodological & Application

Synthetic Route for (8-Bromonaphthalen-1-yl)methanol from 8-bromo-1-naphthoic acid

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a detailed protocol for the synthesis of (8-Bromonaphthalen-1-yl)methanol via the reduction of 8-bromo-1-naphthoic acid. The primary method described utilizes lithium aluminum hydride (LAH), a potent reducing agent suitable for the conversion of carboxylic acids to primary alcohols. This application note provides a comprehensive experimental procedure, safety precautions, and characterization data.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules. Its bifunctional nature, possessing both a reactive alcohol and an aryl bromide, allows for a variety of subsequent chemical transformations. The reduction of the corresponding carboxylic acid, 8-bromo-1-naphthoic acid, is a common and effective synthetic strategy. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing carboxylic acids to their corresponding primary alcohols.[1][2] Unlike milder reducing agents such as sodium borohydride, which are generally ineffective for this transformation, LAH provides a reliable method for this conversion.[1] This protocol details the necessary steps for this synthesis, including reaction setup, work-up, and purification.

Chemical Reaction

Data Presentation

Table 1: Physical and Chemical Properties of Reactant and Product

| Property | 8-bromo-1-naphthoic acid (Starting Material) | This compound (Product) |

| Molecular Formula | C₁₁H₇BrO₂ | C₁₁H₉BrO |

| Molecular Weight | 251.08 g/mol | 237.10 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white solid |

| CAS Number | 1729-99-3 | 14938-58-0 |

Table 2: Proposed Reaction Parameters

| Parameter | Value |

| Reactant | 8-bromo-1-naphthoic acid |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Molar Ratio (Reactant:LiAlH₄) | 1 : 1.5 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | Fieser Work-up (Water, 15% NaOH, Water) |

| Purification | Column Chromatography (Silica Gel) |

| Expected Yield | 85-95% |

Experimental Protocol

Materials and Equipment

-

8-bromo-1-naphthoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

15% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for eluent

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Safety Precautions

-

Lithium aluminum hydride is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents to produce flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Ensure all glassware is thoroughly dried before use to prevent uncontrolled reactions.

Reaction Procedure

-

Reaction Setup:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

-

To the flask, add lithium aluminum hydride (1.5 equivalents) suspended in anhydrous THF.

-

-

Addition of Reactant:

-

Dissolve 8-bromo-1-naphthoic acid (1.0 equivalent) in a minimal amount of anhydrous THF in the dropping funnel.

-

Cool the LAH suspension in the flask to 0 °C using an ice bath.

-

Slowly add the solution of 8-bromo-1-naphthoic acid from the dropping funnel to the stirred LAH suspension. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen gas.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up Procedure (Fieser Method)[4]

-

Quenching the Reaction:

-

Cool the reaction flask back to 0 °C in an ice bath.

-

Carefully and slowly add water (x mL, where x is the mass of LAH in grams) dropwise to quench the excess LAH. This is a highly exothermic step with vigorous gas evolution.

-

Next, add 15% aqueous NaOH (x mL) dropwise.

-

Finally, add water (3x mL) dropwise.

-

-

Isolation of the Product:

-

Stir the resulting granular precipitate for 15-30 minutes.

-

Filter the solid aluminum salts through a pad of Celite and wash the filter cake thoroughly with diethyl ether or ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification

-

Purify the crude this compound by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a white to off-white solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals.

-

FTIR Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group and the disappearance of the carboxylic acid carbonyl (C=O) group.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Melting Point Analysis: To assess the purity of the final product.

Mandatory Visualization

Synthetic Workflow Diagram

Caption: Synthetic workflow for the reduction of 8-bromo-1-naphthoic acid.

Logical Relationship of Reagents and Steps

Caption: Key components and stages of the synthesis.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using (8-Bromonaphthalen-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (8-Bromonaphthalen-1-yl)methanol in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science, where the resulting 8-aryl-1-hydroxymethylnaphthalene scaffold can be a key structural motif.

The primary challenge in the Suzuki coupling of this compound lies in the steric hindrance around the bromine atom, imposed by the adjacent hydroxymethyl group at the peri-position. This steric congestion can impede both the oxidative addition and reductive elimination steps in the catalytic cycle.[1] Therefore, the selection of an appropriate catalyst system, particularly the ligand, is crucial for achieving high reaction efficiency.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura reaction with this compound is highly dependent on the careful optimization of several key parameters:

-

Catalyst System: The choice of the palladium precursor and ligand is critical. For sterically hindered aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition and reductive elimination steps.[1][2][3] Common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.

-

Ligand: Ligands such as those from the Buchwald family (e.g., XPhos, SPhos) or other specialized phosphines (e.g., AntPhos) have demonstrated high reactivity for sterically demanding couplings.[4]

-

Base: The base plays a crucial role in the transmetalation step. A range of inorganic bases can be employed, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being common choices.[1][5] The strength and solubility of the base can significantly impact the reaction rate and yield.

-

Solvent: The choice of solvent is important for solubilizing the reactants and catalyst, and can influence the reaction kinetics. Common solvents for Suzuki couplings include ethereal solvents like dioxane and THF, or aromatic hydrocarbons such as toluene, often in combination with water to facilitate the dissolution of the inorganic base.[5][6]

-

Temperature: Due to the steric hindrance, elevated temperatures (typically 80-110 °C) are often necessary to drive the reaction to completion.[6]

-

Hydroxymethyl Group: The presence of the free hydroxyl group may be tolerated by many Suzuki coupling conditions.[7] However, if side reactions or catalyst inhibition are observed, protection of the alcohol as a silyl ether (e.g., TBS ether) or benzyl ether may be necessary.[8]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of sterically hindered aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.

| Catalyst System | Ligand | Base | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene/Water | 100-110 | 80-95 | [6] |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 75-90 | [1] |

| Pd(OAc)₂ | AntPhos | K₃PO₄ | Toluene | 110 | >90 | [4] |

| CataCXium A Pd G3 | - | K₃PO₄ | 2-MeTHF/Water | 90 | 85-95 | [7] |

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)

-

Ligand (e.g., XPhos, 2-10 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

-

Degassed water (if using a biphasic system)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium precursor and the ligand.

-

Solvent Addition: Add the anhydrous, degassed solvent (and water, if applicable) via syringe.

-

Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) in a preheated oil bath with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-1-hydroxymethylnaphthalene.

Mandatory Visualizations

Diagrams

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki cross-coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)-alkylphosphanes under Microwave Heating | Semantic Scholar [semanticscholar.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of (8-Bromonaphthalen-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-Bromonaphthalen-1-yl)methanol is a valuable bifunctional building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. The presence of both a reactive bromine atom and a primary alcohol allows for sequential or orthogonal functionalization. Palladium-catalyzed cross-coupling reactions are paramount for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the C8-position of the naphthalene core. This document provides detailed application notes and experimental protocols for various palladium-catalyzed functionalization reactions of this compound, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and carbonylative couplings.

General Considerations for Palladium-Catalyzed Reactions

Successful palladium-catalyzed cross-coupling reactions with this compound are contingent on the careful exclusion of oxygen and moisture. It is imperative to use anhydrous solvents and to thoroughly degas all reaction mixtures. The choice of palladium precursor, ligand, base, and solvent system is critical and often substrate-dependent. The following sections provide specific conditions that have been found to be effective for the functionalization of this substrate.

Suzuki-Miyaura Coupling: Synthesis of (8-Aryl-naphthalen-1-yl)methanol Derivatives

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Quantitative Data Summary

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |

| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | Toluene | 110 | 24 | 78 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 237 mg), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst, and the ligand (if required).

-

Add the base (2.0-3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (5-10 mL).

-

Heat the reaction mixture to the specified temperature and stir vigorously for the indicated time.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (8-aryl-naphthalen-1-yl)methanol derivative.

Application Note: Palladium-Catalyzed Heck Reaction Protocol for the Synthesis of Substituted Naphthalenes Using 8-Bromo-1-naphthalenemethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1] This reaction has become a cornerstone in organic synthesis, finding wide application in the production of fine chemicals, pharmaceuticals, and complex natural products.[2][3] The functionalization of naphthalene scaffolds is of significant interest in medicinal chemistry and materials science due to the prevalence of this motif in biologically active compounds and functional materials.[4] This application note provides a detailed protocol for the Heck reaction utilizing 8-bromo-1-naphthalenemethanol as a substrate, a valuable building block for the synthesis of functionalized naphthalene derivatives.

The general mechanism of the Heck reaction involves a catalytic cycle with a palladium(0) species.[1] The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex, followed by migratory insertion of the alkene. Subsequent β-hydride elimination releases the final product and regenerates the palladium catalyst, which can then re-enter the catalytic cycle.[5] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[4]

Reaction Scheme

Caption: General scheme of the Heck reaction with 8-bromo-1-naphthalenemethanol.

Experimental Protocol

This protocol describes a general procedure for the Heck reaction of 8-bromo-1-naphthalenemethanol with a generic alkene (e.g., styrene or an acrylate).

Materials:

-

8-bromo-1-naphthalenemethanol

-

Alkene (e.g., styrene, butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 8-bromo-1-naphthalenemethanol (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-